REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:9](I)[CH3:10].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Br:1][C:2]1[C:7]([O:8][CH2:9][CH3:10])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:2.3.4|
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Name
|
|
Quantity
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3 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1O
|
Name
|
|
Quantity
|
3.44 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
4.28 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
34 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Type
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CUSTOM
|
Details
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is stirred under nitrogen at 80°-85° for 2.5 hrs
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
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concentrated
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Type
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CUSTOM
|
Details
|
to remove solvent
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Type
|
ADDITION
|
Details
|
diluted with ethyl acetate (75 ml) and water (40 ml)
|
Type
|
CUSTOM
|
Details
|
the layers are separated
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Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with ethyl acetate (75 ml)
|
Type
|
WASH
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Details
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the combined organic phase is washed with saline (30 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |